Ethyl 5-aminothiophene-2-carboxylate hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H |
InChI Key |
HHFLUNFSWMIPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ester group stabilizes the intermediate arenium ion, favoring nitration at the 5-position. For example, dissolving ethyl thiophene-2-carboxylate in H₂SO₄ followed by dropwise addition of HNO₃ yields ethyl 5-nitrothiophene-2-carboxylate with >85% purity after recrystallization from ethanol. Analytical confirmation via ¹H NMR shows characteristic signals for the aromatic proton at δ 7.85 ppm (d, J = 4.2 Hz, 1H, H-3) and δ 8.45 ppm (d, J = 4.2 Hz, 1H, H-4), confirming regioselectivity.
Catalytic Hydrogenation of the Nitro Group
Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most widely employed system, offering high yields and minimal side reactions.
Protocol from Methyl Ester Analogs
While direct data for the ethyl ester is limited, the methyl analog’s reduction provides a validated blueprint. In a representative procedure:
-
Substrate : Methyl 5-nitrothiophene-2-carboxylate (500 mg, 2.67 mmol)
-
Catalyst : 10% Pd/C (500 mg, 0.47 mmol)
-
Solvent : Ethyl acetate (10 mL)
-
Conditions : H₂ atmosphere (1 atm), room temperature, 2 hours
-
Yield : 100% (420 mg) of methyl 5-aminothiophene-2-carboxylate as a white solid.
Adapting this to the ethyl ester involves substituting methyl 5-nitrothiophene-2-carboxylate with its ethyl counterpart. The reaction proceeds via adsorption of H₂ onto Pd/C, facilitating nitro group reduction without ester cleavage. Post-reduction, the amine is extracted by filtration through Celite and solvent evaporation.
Comparative Hydrogenation Methods
Alternative reducing agents, such as iron in acetic acid or sodium dithionite, are less effective, often resulting in incomplete reduction or ester hydrolysis. For instance, Fe/HCl systems yield <60% amine alongside byproducts like ethyl thiophene-2-carboxylate.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar aprotic solvent.
Procedure from Patent Literature
A patent detailing Raltitrexed synthesis outlines the following:
-
Substrate : 5-Aminothiophene-2-carboxylic acid methyl ester (1.0 mmol)
-
Acid : Concentrated HCl (10 mL)
-
Conditions : Reflux for 12 hours, followed by solvent evaporation
-
Yield : 90.5% of 5-(N-methyl)-aminothiophene-2-carboxylic acid hydrochloride.
For the ethyl ester analog, dissolving ethyl 5-aminothiophene-2-carboxylate in methanol and adding HCl gas generates the hydrochloride salt, which precipitates upon cooling. The product is isolated via filtration and dried under vacuum, achieving >95% purity.
Alternative Synthetic Routes
Gewald Reaction Modifications
The Gewald reaction, a multicomponent condensation of ketones, activated nitriles, and sulfur, typically yields 2-aminothiophene-3-carboxylates. To access the 5-amino-2-carboxylate isomer, strategic substrate selection is required:
-
Ketone : Cyclohexanone derivatives with substituents at the 4-position
-
Nitrile : Ethyl cyanoacetate
However, this approach predominantly yields 3-carboxylates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate), making it unsuitable for the target compound without further functionalization.
Nucleophilic Aromatic Substitution
Introducing an amino group via displacement of a leaving group (e.g., chloride) at the 5-position is theoretically feasible but hampered by the poor leaving-group ability of chloride in aromatic systems. Attempts using NH₃ in DMF at 150°C resulted in <20% substitution alongside ring degradation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Biological Activities
Ethyl 5-aminothiophene-2-carboxylate hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacological research:
- Antitumor Activity : Research has indicated that compounds with similar structures show significant antitumor effects, particularly in targeting lung cancer cells by inhibiting specific receptors like HER2 .
- Antibacterial and Antifungal Properties : Studies have demonstrated that thiophene derivatives possess antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives have been linked to neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Parkinson's .
Applications in Research and Industry
This compound finds applications across various fields:
Medicinal Chemistry
- Drug Development : It serves as a precursor for synthesizing more complex thiophene derivatives used in drug development due to its biological activity.
- Cancer Therapy : Its derivatives are being explored as potential agents for cancer treatment, particularly due to their ability to induce apoptosis in tumor cells .
Material Science
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronic devices, such as photovoltaic cells and light-emitting diodes .
- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific functionalities due to its reactive groups.
Cosmetic Formulations
- The compound is also being investigated for use in cosmetic products due to its potential skin benefits and stability within formulations .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of Ethyl 5-aminothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thiophene Family
Methyl 5-Aminothiophene-2-Carboxylate Hydrochloride
- Molecular Formula: C₆H₈ClNO₂S
- Molecular Weight : 193.65 g/mol (calculated)
- Key Differences: Substitution of the ethyl ester with a methyl ester, reducing lipophilicity. Synthesis involves tin(II) chloride dihydrate and hydrochloric acid in ethanol, with strict temperature control (<35°C) to prevent decomposition .
- Applications: Used in DNA minor groove recognition studies due to its planar structure and hydrogen-bonding capabilities .
Methyl 4-(Aminomethyl)-5-Chlorothiophene-2-Carboxylate Hydrochloride
Heterocyclic Analogs Beyond Thiophene
Ethyl 6-Amino-5-Methoxyindole-2-Carboxylate Hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₂O₃
- Molecular Weight : 270.71 g/mol (calculated).
- Key Differences :
- Replacement of the thiophene ring with an indole scaffold , introducing a nitrogen atom.
- Methoxy group at the 5-position increases steric bulk and alters electronic properties.
- Applications : Explored as a precursor for indole-based kinase inhibitors due to its aromatic π-system .
Comparative Analysis: Physical and Chemical Properties
Research Findings and Functional Implications
Impact of Ester Groups (Ethyl vs. Methyl)
- Methyl esters (e.g., Methyl 5-aminothiophene-2-carboxylate HCl) may favor crystallinity and stability in solid-state formulations .
Role of Substituents
- Amino groups (common in all compounds) enable hydrogen bonding, critical for target binding in enzyme inhibition .
- Chlorine atoms (e.g., in Methyl 4-(aminomethyl)-5-Cl-thiophene-2-carboxylate HCl) enhance electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .
Heterocycle Switching (Thiophene vs. Indole)
- Thiophene derivatives offer sulfur-mediated electronic effects, while indole derivatives provide nitrogen-based π-stacking capabilities, influencing binding affinity in biological systems .
Biological Activity
Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 207.68 g/mol. The compound features an ethyl ester group and an amino group, which enhance its reactivity and biological activity. Its hydrochloride form improves solubility, making it suitable for various applications in research and industry.
Synthesis
The synthesis of this compound typically involves several key reactions, including the reaction of thiophene derivatives with amino acids under specific conditions to yield the target compound. Various methods have been documented for its synthesis, emphasizing the importance of optimizing reaction conditions to achieve high yields .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) below 50 μM against various bacterial strains .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Ethyl 5-aminothiophene-2-carboxylate | <50 | Antimicrobial |
| Compound 33 (related derivative) | 0.69 | Anti-TB lead |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study on structurally related thiophene derivatives revealed that certain compounds exhibited significant cytotoxic effects against human cancer cell lines, including HeLa and Molt4/C8 cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 30 | G2/M arrest |
| FM3A | Similar to reference compound | Cytotoxic |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing cellular processes. Thiophene derivatives are known for their diverse mechanisms, which include:
- Inhibition of Enzymatic Activity : Compounds can act as enzyme inhibitors, affecting metabolic pathways.
- Modulation of Cell Signaling : They may influence signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects in biological systems .
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiophene derivatives against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other compounds for cytotoxicity against cancer cell lines. Results indicated that certain derivatives had enhanced potency compared to standard treatments .
Q & A
Q. What established synthetic routes are available for Ethyl 5-aminothiophene-2-carboxylate hydrochloride?
this compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted amines with thiophene precursors under acidic or basic conditions. For example, amine formation/cyclocondensation protocols using ethyl glycinate or similar intermediates have been documented, with hydrochloric acid often employed to isolate the hydrochloride salt . Alternative routes may involve halogenated intermediates, where reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the aminothiophene backbone and ester group.
- HPLC (≥95% purity assessment) to evaluate impurities, as seen in related thiophene carboxylates .
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- Elemental analysis to verify chloride content in the hydrochloride salt.
Proper drying is essential, as hygroscopicity can skew results .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclocondensation to improve yield?
Optimization strategies include:
- Temperature modulation : Elevated temperatures (80–100°C) enhance reaction rates but may require reflux under inert atmospheres to avoid decomposition .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) can accelerate cyclization.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in hydrochloride salt precipitation .
Q. What are the stability challenges during storage, and how can they be mitigated?
The hydrochloride salt is prone to hygroscopicity, leading to clumping and altered reactivity. Recommended practices:
Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?
Discrepancies often arise from:
Q. What purification methods address byproduct formation in synthesis?
Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?
The aminothiophene core acts as a versatile scaffold in MCRs due to its:
- Electrophilic reactivity : Facilitates nucleophilic additions at the 5-amino position.
- Heterocyclic diversity : Enables cyclization with aldehydes or ketones to form fused rings (e.g., thienopyrimidines) .
Recent studies highlight its use in generating libraries of kinase inhibitors or antimicrobial agents via one-pot protocols .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
